Product packaging for Crystal violet lactone(Cat. No.:CAS No. 1552-42-7)

Crystal violet lactone

Cat. No.: B075003
CAS No.: 1552-42-7
M. Wt: 415.5 g/mol
InChI Key: IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Description

Contextualizing Crystal Violet Lactone within Leuco Dye Chemistry

This compound is a quintessential example of a leuco dye, a class of dyes that can exist in two forms, one of which is colorless. wikipedia.org The term "leuco" is derived from the Greek word leukos, meaning white. wikipedia.org The transformation between the colored and colorless states is a reversible chemical reaction, often triggered by changes in pH (halochromism), temperature (thermochromism), or light (photochromism). wikipedia.org

The color-changing mechanism of CVL is based on the reversible opening and closing of its lactone ring. sciencemadness.orgresearchgate.net

Colorless (Leuco) Form : In its neutral or alkaline state, CVL exists in a stable, non-planar, ring-closed lactone structure. The central carbon atom is in a tetrahedral configuration, and the π-systems of the aromatic rings are isolated from each other. wikipedia.org This structure does not have an extensive conjugated system, and therefore does not absorb light in the visible spectrum, rendering it colorless. wikipedia.org

Colored Form : In the presence of an acidic medium or an electron-accepting developer, the lactone ring is cleaved. wikipedia.org This breaks the bond between the oxygen and the central carbon, which then becomes a planar, sp²-hybridized carbocation. wikipedia.orgwikipedia.org This structural change creates a large, conjugated π-system that interconnects the three aromatic rings, giving rise to a chromophore that strongly absorbs visible light, producing an intense violet color. wikipedia.org The reaction is reversible; raising the pH or removing the acidic developer allows the lactone ring to reform, returning the molecule to its colorless state. researchgate.net

Historical Development and Early Applications of this compound

While the parent dye, crystal violet, was first synthesized in the 1860s, this compound emerged as a critical component in new technologies decades later. wikipedia.org It was the first leuco dye to be successfully used in the production of carbonless copy paper, an application where it remains widely utilized today. wikipedia.orgdiscofinechem.com In this system, microcapsules containing CVL are coated onto the back of a top sheet. When pressure from writing is applied, the capsules rupture, releasing the CVL onto a developer-coated sheet below, where the ring-opening reaction occurs and a colored copy of the original marks appears.

In the realm of consumer products, CVL was the leuco dye component in the popular "Hypercolor" line of clothing in the early 1990s. wikipedia.orgdiscofinechem.com These garments exhibited thermochromism, changing color in response to body heat, as the CVL was combined with a color developer and a solvent that controlled the color transition temperature. cdnsciencepub.com

Contemporary Significance and Emerging Research Frontiers of this compound

The unique properties of CVL continue to drive its use in a wide array of modern applications and position it at the forefront of materials science research. Its demand is significant, particularly in the thermal paper industry, which is a major consumer of the compound for applications like point-of-sale receipts and shipping labels. pmarketresearch.com

Key contemporary and emerging applications include:

Thermochromic Materials : CVL is a fundamental component in many reversible thermochromic systems. researchgate.net These systems typically consist of three parts: the CVL (color former), a color developer (often a weak acid like bisphenol A or an alkyl gallate), and a non-polar solvent (like a long-chain alcohol). cdnsciencepub.comresearchgate.net The melting point of the solvent dictates the temperature at which the color change occurs. unl.pt Research focuses on creating multi-component systems with precisely controlled transition temperatures for applications ranging from smart packaging and temperature sensors to anti-counterfeiting inks. cdnsciencepub.comimaging.org

Security and Anti-Counterfeiting : One novel use for CVL is as a security marker for fuels. wikipedia.orgdiscofinechem.com It is also incorporated into thermochromic inks for anti-counterfeiting printing, where a color change can be induced by heat to verify authenticity. imaging.org

Photochromic Systems : While classic CVL is halochromic and thermochromic, recent research has focused on modifying its structure to impart photochromic properties. Scientists have successfully synthesized CVL-based derivatives, such as the this compound Salicylaldehyde (B1680747) Hydrazone Zn(II) complex, which exhibits reversible color changes upon irradiation with UV-visible light. youtube.comresearchgate.net This opens up potential applications in optical data storage, photo-patterning, and smart windows. youtube.comresearchgate.net

Mechanochemistry : Research has shown that the mechanical grinding of CVL with silica (B1680970) nanoparticles can induce the ring-opening reaction, forming a colored monolayer on the particle surface. acs.org This demonstrates its potential in developing mechanochemical sensors or "smart" composites that change color in response to stress or damage.

Scope and Objectives of Academic Research on this compound Systems

Academic and industrial research on CVL systems is vibrant and aims to deepen the fundamental understanding of its behavior to engineer new functional materials. The primary objectives of this research include:

Controlling Chromic Behavior : A major focus is on understanding the complex intermolecular interactions between the dye, the developer, and the solvent in three-component systems. rsc.orgpsu.edu By studying these competing interactions, researchers aim to precisely control and tune the thermochromic behavior, such as the color transition temperature and the color contrast between states. cdnsciencepub.comresearchgate.net

Synthesis of Novel Complexes : Researchers are actively preparing and characterizing new CVL complexes using a variety of electron acceptors (phenols, aromatic amines, Lewis acids) and solvents. researchgate.netiaea.org The goal is to create materials with improved properties, such as enhanced stability, different colors, or novel functionalities like photochromism. youtube.comresearchgate.net

Improving Durability and Performance : For practical applications, especially in textiles and coatings, the durability of the thermochromic effect is crucial. A significant area of research involves the microencapsulation of CVL-based systems. rsc.orgnih.gov Encapsulating the thermochromic mixture in a polymer shell protects it from the environment, improving its stability and wash-fastness. rsc.orgmdpi.com

Exploring New Applications : The development of rewritable printing materials is a significant research goal. rsc.org These materials rely on the reversible color change of systems like CVL to create paper that can be "printed" on with heat and subsequently "erased." Other research explores its use in advanced sensors, functional fabrics, and data storage systems. researchgate.netyoutube.comrsc.org

Table 2: Examples of Reversible Thermochromic Systems Based on this compound

Color Former Color Developer Co-Solvent / Medium Transition Temperature Color Change (on heating) Reference(s)
This compound Boric Acid Hexadecanol (B772) 47.5 - 51.1 °C Blue-green to Colorless imaging.org
This compound Bisphenol A Tetradecanol (B45765) ~50 °C Blue to Colorless researchgate.netresearchgate.net
This compound Bisphenol A Hexadecanol ~50 °C Blue to Colorless researchgate.net
This compound Lauryl Gallate Long-chain alkyl alcohols Varies with components Varies (Melt-darkening or Melt-lightening) cdnsciencepub.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29N3O2 B075003 Crystal violet lactone CAS No. 1552-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one
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InChI

InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3
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InChI Key

IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C
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Molecular Formula

C26H29N3O2
Record name CRYSTAL VIOLET LACTONE
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DSSTOX Substance ID

DTXSID8024866
Record name Crystal Violet lactone
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Molecular Weight

415.5 g/mol
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Physical Description

Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder
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Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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CAS No.

1552-42-7
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Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
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Melting Point

356 °F (NTP, 1992)
Record name CRYSTAL VIOLET LACTONE
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Synthesis Methodologies and Chemical Modifications of Crystal Violet Lactone

Classical Synthetic Routes for Crystal Violet Lactone

The traditional synthesis of this compound is a multi-step process that primarily involves condensation and oxidation reactions. patsnap.comgoogle.com The general approach begins with the formation of a leuco (colorless) intermediate, which is subsequently oxidized to yield the final lactone product. google.com

The initial and crucial stage in CVL synthesis is the condensation of specific aromatic precursors. One established method involves the acid-catalyzed condensation of N,N,N',N'-tetramethyl-4,4'-diaminobenzhydrol, commonly known as Michler's hydrol, with 3-dimethylaminobenzoic acid. google.com This reaction is typically performed by heating the reactants in an acidic medium, such as 20% sulfuric acid, at temperatures ranging from 65°C to 100°C. google.com

Another synthetic pathway utilizes different starting materials. This process begins with the reaction between p-dimethylaminobenzaldehyde and urea (B33335) to form a Schiff base. patsnap.comgoogle.com The resulting product then reacts with dimethylaniline to create a urea intermediate. patsnap.comgoogle.com This intermediate is subsequently condensed with m-dimethylaminobenzoic acid to generate the colorless leuco form of this compound. patsnap.comgoogle.com

These condensation reactions are fundamental in constructing the core triphenylmethane (B1682552) structure of the CVL molecule before the final lactone ring is formed in the subsequent oxidation step.

Following the condensation step, the leuco this compound intermediate is converted to the final product through an oxidation reaction. patsnap.comgoogle.com This transformation is a critical step that finalizes the lactone structure. A variety of oxidizing agents can be employed for this purpose.

Commonly used oxidants include hydrogen peroxide, potassium permanganate, and inorganic persulfates, with potassium persulfate being a preferred agent in some patented processes. google.comgoogle.com The oxidation is carefully controlled, often by dropwise addition of the oxidant solution at specific temperatures, to prevent over-oxidation and the formation of impurities that could compromise the product's quality and yield. google.comgoogle.com For instance, one method describes the catalytic oxidation of the colorless crystal violet intermediate using hydrogen peroxide in the presence of a copper salt catalyst. google.com Another approach involves oxidizing the leuco CVL in an aqueous alkaline solution at temperatures between 55°C and 65°C using an inorganic persulfate. google.com

Achieving high yield and purity is a primary goal in the industrial synthesis of this compound. gilson.com Various optimization strategies have been developed to minimize the formation of byproducts and simplify the purification process. One key impurity is leuco Crystal Violet (LCV), which can be formed during the reaction. google.com

To enhance purity, purification steps are integrated into the synthesis. One patented method involves making the reaction mixture alkaline after condensation to convert the leuco compound into its sodium salt. google.com This aqueous solution is then extracted with an organic solvent, such as toluene (B28343) or a mixture of toluene and an alkane like heptane, to remove impurities like LCV. google.com This extraction is followed by the oxidation of the purified aqueous solution. google.com

Further purification of the crude CVL product can be achieved through a series of washing and recrystallization steps. google.com A process has been described where the crude product is dissolved in an organic solvent like toluene or xylene, followed by washing with dilute acid and then a dilute base at 70-80°C. google.com After washing, the solution is treated with activated carbon, dehydrated, and filtered, after which the pure this compound is obtained through crystallization. google.com Such multi-step purification protocols are designed to remove residual reactants and byproducts, thereby increasing the final product's purity and melting point. google.com

Table 1: Overview of Classical Synthesis Steps for this compound

Stage Reactants Key Conditions Product Reference
Condensation (Method 1) Michler's hydrol, 3-dimethylaminobenzoic acid 65°-100°C in 20% sulfuric acid Leuco this compound google.com
Condensation (Method 2) p-dimethylaminobenzaldehyde, urea, dimethylaniline, m-dimethylaminobenzoic acid Multi-step process with intermediate formation Leuco this compound patsnap.comgoogle.com
Oxidation Leuco this compound, Oxidizing Agent (e.g., K₂S₂O₈, H₂O₂) 55°-65°C (persulfate method) This compound google.com
Purification Crude this compound Solvent extraction, acid/base washing, recrystallization Pure this compound google.comgoogle.com

Biocatalytic Approaches to Lactone Synthesis Relevant to this compound Analogs

While classical chemical synthesis is used for this compound itself, biocatalytic methods offer environmentally benign and highly selective alternatives for the synthesis of lactones in general, including analogs and other valuable chiral lactones. nih.govnih.gov These enzymatic transformations can provide access to complex molecules under mild reaction conditions.

The Baeyer-Villiger oxidation is a powerful reaction for converting ketones into esters and cyclic ketones into lactones. rsc.orgrsc.org The enzymatic version of this reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which are flavin-dependent enzymes. researchgate.net BVMOs utilize molecular oxygen and a reduced nicotinamide (B372718) cofactor (NADH or NADPH) to insert an oxygen atom adjacent to the carbonyl group of a ketone substrate. nih.gov

This biocatalytic method is renowned for its high regio- and enantioselectivity, making it an invaluable tool for producing enantiomerically pure chiral lactones, which are important intermediates in the synthesis of biologically active compounds. rsc.orgresearchgate.netdtic.mil The reaction proceeds via a Criegee intermediate, similar to the chemical counterpart, but the enzyme's active site controls the migratory aptitude of the ketone's substituents, often leading to selectivities that are complementary to chemical methods. nih.gov The need for stoichiometric amounts of expensive nicotinamide cofactors was a historical challenge, but this has been largely overcome through the development of efficient in situ cofactor regeneration systems, making the process more economically viable. nih.govdtic.mil

Another significant biocatalytic route to lactones is the oxidative lactonization of diols. nih.govrsc.org This method represents a direct and atom-economical strategy as it combines oxidation and lactonization in a single step without the need for protecting groups. rsc.org

This transformation can be catalyzed by NAD(P)+-dependent alcohol dehydrogenases (ADHs), such as horse liver alcohol dehydrogenase (HLADH). nih.govcncb.ac.cn The process involves the initial oxidation of a primary alcohol in a diol to an unstable hydroxy aldehyde intermediate. nih.gov This intermediate then spontaneously cyclizes to form a lactol, which is subsequently oxidized further by the enzyme to the stable lactone product. nih.gov Similar to BVMOs, this system requires an efficient method for regenerating the oxidized nicotinamide cofactor (NAD+ or NADP+). nih.govcncb.ac.cn Various systems, including those using laccase-mediators or synthetic flavin cofactors, have been developed to address this need and improve reaction efficiency. nih.gov

Table 2: Comparison of Biocatalytic Lactone Synthesis Methods

Method Enzyme Class Substrate Key Features Reference
Enzymatic Baeyer-Villiger Oxidation Baeyer-Villiger Monooxygenases (BVMOs) Cyclic Ketones High regio- and enantioselectivity; Requires NADPH/NADH regeneration. nih.govresearchgate.net
Oxidative Lactonization of Diols Alcohol Dehydrogenases (ADHs) α,ω-Diols Direct conversion of diols to lactones; Requires NAD+/NADP+ regeneration. rsc.orgnih.gov

Design and Synthesis of Novel this compound Derivatives

Modifying the structure of this compound is a key strategy for tuning its physical and chemical properties, such as color, stability, and responsiveness to stimuli like heat and light.

Strategies for Substituent Modification on the Lactone Ring

A primary strategy for altering the characteristics of CVL involves introducing various substituent groups onto its lactone ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the electronic structure of the molecule and, consequently, its chromic behavior. Research has shown that the introduction of different functional groups can modulate the ease of the lactone ring-opening and closing mechanism, which is responsible for the color change. kstudy.com For instance, studies on substituted CVL derivatives have demonstrated that methyl substituents can induce more pronounced chromic effects compared to chloro substituents, highlighting the role of substituent choice in designing dyes with specific properties. kstudy.com

Synthesis of Morpholine (B109124) Appended this compound Derivatives

In a specific application of substituent modification, researchers have synthesized novel CVL derivatives by appending morpholine groups. kstudy.com This modification is of interest for developing new thermochromic materials. The synthesis of these derivatives allows for an investigation into how the addition of a heterocyclic amine like morpholine affects the thermochromic properties of the CVL core structure. A study focused on this area successfully synthesized three distinct morpholine-substituted CVL compounds and analyzed their behavior in three-component thermochromic systems containing the CVL derivative, a developer like bisphenol-A, and a solvent such as methyl stearate. kstudy.com The thermochromic properties were then evaluated using solid-state UV-Vis and FT-IR spectroscopy. kstudy.com

DerivativeSubstituent(s)Observed Chromic Effect
CVL Derivative 1 MorpholineInvestigated for thermochromic properties kstudy.com
CVL Derivative 2 Morpholine, MethylGreater chromic effects observed kstudy.com
CVL Derivative 3 Morpholine, ChloroLess pronounced chromic effects than methyl-substituted derivative kstudy.com

Development of this compound Salicylaldehyde (B1680747) Hydrazone Complexes

A significant advancement in the functionalization of CVL is the development of its salicylaldehyde hydrazone derivative, which can form complexes with metal ions. Researchers have developed a this compound salicylaldehyde hydrazone Zn(II) complex that exhibits reversible photochromism. nih.govresearchgate.netyoutube.com This represents a novel application for CVL, which is traditionally known for its halochromic (pH-sensitive) and thermochromic properties. nih.govresearchgate.net

The synthesis is a facile, two-step process using inexpensive reagents. researchgate.net The resulting metal complex shows distinct color changes when irradiated with UV-visible light, a property that is observable both in solution and in a solid matrix. nih.govresearchgate.net This photochromic behavior is attributed to the light-responsive salicylaldehyde hydrazone Zn(II) complex moiety. researchgate.net The complex demonstrates good fatigue resistance, making it a promising candidate for applications such as photo-patterning. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of dyes like this compound is crucial for minimizing environmental impact. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. textilelearner.net

Key principles relevant to CVL synthesis include:

Waste Prevention: Traditional dye synthesis can generate significant waste. Newer patented methods for CVL synthesis aim to improve product yield and reduce the emission of solid wastes, which aligns with this primary principle. google.com

Less Hazardous Chemical Syntheses: The selection of reagents and solvents is critical. While some CVL preparation methods use organic solvents like toluene and require washing with acids and bases, a green chemistry approach would prioritize the use of safer, less toxic, and more environmentally benign alternatives. textilelearner.netgoogle.com

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. Some steps in documented CVL synthesis occur at elevated temperatures (e.g., 70-120°C for purification), presenting an opportunity for optimization to reduce energy inputs. textilelearner.netgoogle.com

Use of Renewable Feedstocks: While the precursors for CVL are typically derived from petrochemical sources, a long-term green chemistry goal for the dye industry is the transition to renewable, bio-based feedstocks. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Some CVL synthesis methods employ transition metal or copper salt catalysts, which are used in small amounts and can carry out reactions efficiently, thereby minimizing waste. google.comgoogle.com

By optimizing existing synthesis routes to use safer solvents, reduce energy consumption, and improve atom economy, the production of this compound can be made more sustainable.

Mechanistic Insights into Chromogenic Behavior of Crystal Violet Lactone

Reversible Lactone Ring Opening and Closing Dynamics of Crystal Violet Lactone

The characteristic color change of this compound (CVL) is governed by a reversible equilibrium between its colorless and colored forms, which involves the opening and closing of a lactone ring. researchgate.netwikipedia.org This dynamic process is highly sensitive to the surrounding chemical environment. wikipedia.org

External stimuli, particularly changes in acidity and temperature, are the primary drivers of the structural transformation in this compound. researchgate.netresearchgate.net In its native state, CVL exists as a leuco dye, a colorless compound with a lactone ring. wikipedia.org The central carbon atom in this form possesses a tetrahedral geometry. wikipedia.org

The introduction of an acidic medium triggers the opening of the lactone ring. wikipedia.org This process involves the protonation of the ester oxygen, leading to the cleavage of the C-O bond. researchgate.net Consequently, the central carbon atom transitions from a tetrahedral sp³ hybridization to a planar sp² hybridized carbocation. researchgate.netwikipedia.org This structural change from a non-planar, non-conjugated system to a planar, extended conjugated system is the fundamental reason for the appearance of color. wikipedia.org

This transformation is reversible. When the acidic environment is neutralized or the temperature is altered in thermochromic systems, the carbocation is attacked by the carboxylate group, leading to the spontaneous re-closure of the lactone ring and a return to the colorless state. researchgate.net In thermochromic applications, CVL is often combined with a developer (an acidic compound) and a solvent. At low temperatures, they form a colored complex with an open lactone ring. As the temperature rises to the solvent's melting point, this complex dissociates, allowing the lactone ring to close and the color to disappear. researchgate.net

StimulusStructural FormCentral Carbon GeometryColor
Neutral/Basic pH, High TempLactone (Closed Ring)TetrahedralColorless
Acidic pH, Low TempZwitterion (Open Ring)Trigonal PlanarViolet/Blue

The intense color of the open-chain form of this compound is a direct result of resonance stabilization. wikipedia.org Upon ring-opening, the resulting planar carbocation allows for the delocalization of the positive charge across the entire molecule. wikipedia.org This delocalization extends through the π-electron systems of the three aromatic rings, including the two dimethylaniline groups and the phthalide (B148349) moiety. wikipedia.org

This extensive conjugation creates a large chromophore that strongly absorbs light in the visible region of the electromagnetic spectrum, resulting in the characteristic deep violet color. wikipedia.org The resonance structures effectively distribute the positive charge, primarily onto the nitrogen atoms of the dimethylamino groups. This stabilized, open-ring zwitterionic structure is crucial for its function as a dye in various applications like carbonless copy paper and thermochromic materials. wikipedia.orgresearchgate.net

Electron Transfer Processes and Photophysical Behavior in this compound Systems

The photophysical behavior of this compound is characterized by complex electron transfer processes that are highly dependent on its environment, particularly the solvent. acs.orgnih.gov These processes are fundamental to its fluorescence and chromogenic properties.

Upon photoexcitation, this compound undergoes a rapid intramolecular electron transfer (ET) process. nih.govacs.org Initially, the molecule is promoted to a locally excited (LE) state, also referred to as the ¹CTA state. acs.orgacs.org From this state, it can rapidly convert to a more polar, charge-transfer (CT) state, designated as the ¹CTB state. nih.govacs.org This conversion is an ultrafast electron transfer event. acs.org

The kinetics of this process are multiexponential and highly dependent on the solvent. nih.govacs.org The rate constants for the LE → CT reaction are typically in the range of 10-100 ns⁻¹ in most aprotic solvents. acs.org The intrinsic electron-transfer reaction is thought to be extremely fast, potentially on the 100 fs timescale, similar to structurally related molecules. acs.org

The electron transfer dynamics in this compound are significantly controlled by the surrounding solvent. acs.orgnih.gov Both solvent polarity and friction play crucial roles in determining the reaction rates. acs.org In highly polar solvents, the rates of electron transfer are correlated with solvation times, indicating a solvent-controlled reaction on an adiabatic potential surface with a modest energy barrier. acs.org

The energy difference between the LE and CT states is influenced by the solvent's polarity. acs.orgresearchgate.net In nonpolar solvents, the free energy for the LE → CT reaction is positive, while in highly polar solvents, it becomes negative, favoring the formation of the charge-transfer state. acs.orgacs.org This is due to the differing dipole moments of the two states; the LE state has a dipole moment of approximately 9-12 D, whereas the highly polar CT state has a much larger dipole moment of about 24 D. acs.orgacs.org The solvent's ability to stabilize the more polar CT state drives the electron transfer process. acs.org

Solvent PolarityFree Energy (LE → CT)Favored State
Nonpolar+12 kJ/molLE State
Highly Polar-10 kJ/molCT State

A notable characteristic of this compound in aprotic solvents is its dual fluorescence, emitting from both the initially excited state (¹CTA) and the charge-transfer state (¹CTB). acs.orgrsc.org The emission from the ¹CTA state is referred to as the A band, while the emission from the ¹CTB state is the B band. acs.org

The appearance of single or dual fluorescence is dependent on the solvent's polarity. In low-polarity solvents, only the A band is observed. As the solvent polarity increases, the B band appears and grows in intensity due to the stabilization of the ¹CTB state, leading to dual emission. acs.org Both emission bands exhibit strong solvatochromic shifts, further confirming the significant charge redistribution in both emitting states. acs.org

Halochromism and the Influence of pH on this compound Coloration

Halochromism describes the phenomenon where a substance changes color in response to a change in pH. rsc.org this compound (CVL) is a well-known leuco dye that exhibits significant halochromic behavior. In its neutral, non-protonated state, CVL exists in a colorless, lactone form. However, upon exposure to an acidic environment, a reversible molecular rearrangement occurs, leading to the formation of a highly colored species.

The color development of this compound is initiated by the protonation of the lactone ring. In an acidic environment, the addition of a proton to the ester oxygen of the lactone ring induces its opening. researchgate.netwikipedia.org This ring-opening reaction transforms the tetrahedral central carbon of the lactone into a planar, sp2-hybridized carbocation. wikipedia.org This structural change results in the formation of a triphenylmethane-type structure with an extended π-conjugated system encompassing the three aromatic rings and the amino functional groups. wikipedia.org This extensive conjugation is responsible for the strong absorption of light in the visible spectrum, giving rise to the characteristic violet color of the protonated form. wikipedia.org The equilibrium of this compound is pH-dependent; below a pH of 4, the molecule rearranges to its colored, protonated form, and above pH 4, it reverts to its colorless lactone state. researchgate.net

The color change of this compound is governed by an acid-base equilibrium between the colorless lactone form and the colored open-ring form. researchgate.net This equilibrium is highly sensitive to the pH of the surrounding medium.

In acidic conditions (low pH): The equilibrium shifts towards the protonated, open-ring form, resulting in the intense violet coloration.

In basic or neutral conditions (higher pH): The equilibrium favors the closed-ring, lactone structure, leading to the disappearance of the color.

This pH-dependent equilibrium is a key principle behind the use of CVL in applications such as carbonless copy paper, where an acidic developer material triggers the color change upon pressure application. wikipedia.org The temperature dependence of this acid-base equilibrium can also lead to thermochromic behavior in some systems. researchgate.net

Intermolecular Interactions in Multicomponent Chromogenic Systems Involving this compound

In many practical applications, this compound is part of a multicomponent system, typically including a color developer and a solvent. The interactions between these components are crucial for the observed chromogenic behavior.

The interaction between the leuco dye (CVL) and a color developer (typically a weak acid) is fundamental to the color-forming process. These interactions lead to the formation of dye-developer complexes.

Studies on the this compound–lauryl gallate binary system have provided insights into the thermodynamics and stoichiometry of these interactions. The formation of stable and metastable dye-developer complexes has been examined, and their thermodynamic interaction potentials have been determined. rsc.org In a typical three-component thermochromic system (dye/developer/solvent), the color developer, an electron acceptor, facilitates the opening of the lactone ring of the leuco dye (electron donor) and stabilizes the resulting colored form. researchgate.net Weak acids like phenolic compounds, such as bisphenol A, are commonly used as developers. researchgate.net

Table 1: Optimized Composition for a CVL-based Thermochromic System

ComponentRoleOptimal Ratio
This compound (CVL)Color Former (Electron Donor)1
Bisphenol A (BPA)Color Developer (Electron Acceptor)3
Hexadecanol (B772)Solvent40

This table is based on findings that observed optimal discoloration with this specific component ratio.

The solvent plays a critical role in mediating the interaction between the dye and the developer and influences the temperature at which the color transition occurs in thermochromic systems. researchgate.net In a typical three-component system, the solvent acts as a phase change material. researchgate.net

Below the melting point of the solvent, the dye and developer are in close proximity, allowing for the formation of the colored complex. researchgate.net Above the solvent's melting point, the increased mobility of the components can lead to a dissociation of the dye-developer complex, causing the color to fade. The choice of solvent, therefore, dictates the thermochromic transition temperature. researchgate.net

Steady-state and picosecond time-resolved emission experiments on CVL in aprotic solvents have shown that the excited-state charge transfer reaction is influenced by solvent polarity. nih.gov The dipole moments of the initially excited state and the charge-transfer state have been estimated, and the free energies for the reaction have been found to vary with solvent polarity. nih.gov

Hydrogen bonding is a significant intermolecular force that influences the structure and stability of the colored CVL complexes. The interaction between the developer, often a phenolic compound, and the opened lactone ring involves the formation of hydrogen bonds.

Advanced Spectroscopic and Analytical Characterization of Crystal Violet Lactone Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromogenic Analysis of Crystal Violet Lactone

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of chromogenic materials like this compound, as it directly probes the electronic transitions responsible for their color. The distinct color change in CVL systems arises from the reversible opening of the lactone ring, a process that can be readily monitored and quantified using UV-Vis spectroscopy.

The colorless, or leuco, form of CVL exists as a closed-ring lactone. In this state, the π-electron systems of the three aromatic rings are largely isolated from one another. Consequently, its UV-Vis absorption spectrum is confined to the ultraviolet region, typically exhibiting absorption maxima below 350 nm. mdpi.com The addition of an acid or a color developer, such as Bisphenol A (BPA), triggers the opening of the lactone ring. hmdb.ca This structural change results in the formation of a planar, zwitterionic carbocation where the π-systems of the aromatic rings and the amino functional groups become part of a large, conjugated system. wikipedia.org This extended conjugation significantly lowers the energy required for electronic transitions, causing a strong absorption of light in the visible region of the electromagnetic spectrum and giving rise to the characteristic deep violet color.

The colored, open-ring form of Crystal Violet, the parent compound of CVL, typically exhibits a strong absorption maximum (λmax) around 590-592 nm. nih.govnih.gov In studies of CVL-based thermochromic systems, the appearance and intensity of this absorption band are directly correlated with the extent of color development. For instance, in a thermochromic system composed of CVL, BPA, and a long-chain alcohol, the intensity of the visible absorption band decreases upon heating, indicating the reformation of the colorless lactone structure. This reversible change can be precisely monitored by recording the UV-Vis spectra at different temperatures.

Furthermore, UV-Vis spectroscopy is an invaluable tool for studying the kinetics of the ring-opening and closing reactions. By monitoring the change in absorbance at the λmax of the colored species over time, the rates of color formation and fading can be determined under various conditions, such as different pH levels or temperatures. chemicalbook.comchemicalbook.com For example, the hydrolysis of Crystal Violet in the presence of sodium hydroxide, which leads to a loss of color, can be followed by monitoring the decrease in absorbance at approximately 590 nm. researchgate.net This allows for the determination of the reaction order and the rate constant.

The solvent environment can also influence the UV-Vis spectrum of the colored form of CVL, a phenomenon known as solvatochromism. The position, intensity, and shape of the absorption bands can shift depending on the polarity and hydrogen bonding capabilities of the solvent, providing insights into the solute-solvent interactions that stabilize the colored zwitterionic structure.

FormConditionTypical Absorption Maxima (λmax)Reference(s)
Colorless (Lactone)Neutral/Basic< 350 nm mdpi.com
Colored (Zwitterionic)Acidic/With Developer~590 - 608 nm mdpi.comnih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Structural Elucidation of this compound Complexes

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within this compound systems. They are particularly effective in elucidating the structural changes that occur during the transition between the colorless (lactone) and colored (zwitterionic) forms.

In the closed-ring lactone form of CVL, the most characteristic vibrational mode is the stretching of the carbonyl group (C=O) within the lactone ring. This typically appears as a strong absorption band in the IR spectrum in the range of 1740-1763 cm⁻¹. The presence and intensity of this peak are definitive indicators of the closed-ring structure.

Upon interaction with an acidic developer like Bisphenol A (BPA), the lactone ring opens to form the colored zwitterionic species. This structural transformation is clearly reflected in the IR spectrum. The characteristic C=O stretching vibration of the lactone ring disappears or significantly diminishes in intensity, while new vibrational bands associated with the carboxylate group (COO⁻) of the open form appear. For instance, a peak corresponding to the non-lactone ring structure has been observed at 1615 cm⁻¹, and a symmetrical stretching absorption peak of the carboxylate has been identified at 1368 cm⁻¹. wikipedia.org

Furthermore, IR spectroscopy can provide evidence of the interaction between CVL and the developer. In a CVL-BPA complex, changes in the absorption peak of the hydroxyl (-OH) group of BPA can be observed. For example, a weakening of the -OH absorption peak at around 3337 cm⁻¹ suggests that the hydroxyl group of BPA is involved in the reaction with CVL, likely through hydrogen bonding, which facilitates the opening of the lactone ring. nih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While not as commonly reported in the literature for CVL analysis as IR, it is a valuable tool for studying vibrational modes that are weak or inactive in the IR spectrum. Studies on thermochromic complexes of CVL have utilized Raman spectroscopy in conjunction with IR to investigate the reversible thermochromic behavior, confirming that the mechanism involves the tautomerism of the lactone ring at different temperatures. chemicalbook.comnih.gov

The table below summarizes some of the key vibrational frequencies observed in this compound systems and their assignments.

Vibrational ModeWavenumber (cm⁻¹)Spectroscopic TechniqueStructural AssignmentReference(s)
C=O Stretch (Lactone)1740 - 1763IRClosed Lactone Ring
C=O Stretch (Non-lactone)1615IROpen Zwitterionic Form wikipedia.org
COO⁻ Symmetric Stretch1368IROpen Zwitterionic Form wikipedia.org
-OH Stretch (BPA)~3337IRHydroxyl group of developer nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of this compound (CVL) and its derivatives at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the chemical environment of each nucleus, enabling the unambiguous confirmation of the molecular structure and the investigation of the dynamic processes involved in its chromogenic behavior.

For the colorless, closed-ring form of CVL, ¹H and ¹³C NMR spectra can be fully assigned to confirm the expected structure. chemicalbook.com In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino groups are observed in their characteristic chemical shift regions. Similarly, the ¹³C NMR spectrum shows resonances for all the unique carbon atoms in the molecule, including the quaternary carbon of the lactone ring and the carbonyl carbon.

While detailed NMR studies on the colored, open-ring form of CVL are less commonly reported in the literature, the principles of NMR suggest that significant changes in the spectra would be expected upon ring opening. The formation of the planar carbocation and the extended π-conjugation system in the colored form would lead to a deshielding of the aromatic protons and carbons, resulting in downfield shifts of their respective NMR signals. The change in hybridization of the central carbon atom from sp³ in the lactone to sp² in the carbocation would also be reflected in a significant downfield shift of its ¹³C NMR signal.

NMR spectroscopy is also employed to characterize the structure of novel thermochromic complexes derived from CVL. For instance, in the synthesis of thermochromic dyes using CVL, ¹H NMR is used to confirm the chemical structures of the final products. By comparing the NMR spectra of the starting materials and the final products, the success of the chemical modification and the attachment of different functional groups can be verified.

The table below provides a general overview of the expected ¹H and ¹³C NMR chemical shifts for this compound. Specific values can vary depending on the solvent and other experimental conditions.

NucleusChemical Shift Range (ppm)Structural Assignment
¹H~2.9 - 3.1Methyl protons of N(CH₃)₂ groups
¹H~6.5 - 7.5Aromatic protons
¹³C~40Methyl carbons of N(CH₃)₂ groups
¹³C~90 - 155Aromatic and sp² carbons
¹³C~168Carbonyl carbon (C=O) of the lactone ring

Mass Spectrometry (MS) for Identification of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used for the precise determination of the molecular weight and elemental composition of this compound (CVL) and its derivatives. It is a crucial tool for confirming the identity of synthesized compounds and for identifying potential impurities or degradation products.

In a typical mass spectrum of CVL, the molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule is observed. High-resolution mass spectrometry (HRMS) can provide the molecular formula with very high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. This information is invaluable for confirming the successful synthesis of CVL and its derivatives.

Mass spectrometry is also used in conjunction with other analytical techniques, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), to separate complex mixtures and identify individual components. For instance, in the synthesis of novel thermochromic complexes based on CVL, MS is used alongside ¹H NMR to characterize the structure of the newly formed compounds.

The fragmentation pattern of CVL in the mass spectrometer can also provide valuable structural information. Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns can help to elucidate the structure of the parent molecule and to identify specific functional groups.

The table below summarizes the key molecular properties of this compound relevant to its mass spectrometric analysis.

PropertyValue
Molecular FormulaC₂₆H₂₉N₃O₂
Molecular Weight415.53 g/mol
Exact Mass415.22598

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mechanistic Studies of this compound

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that is widely used for the purity assessment of this compound (CVL) and for studying the mechanisms of its chromogenic reactions. HPLC allows for the separation, identification, and quantification of CVL and its related compounds in complex mixtures with high resolution and sensitivity.

In the context of quality control, HPLC is employed to determine the purity of synthesized CVL. By developing a suitable chromatographic method, it is possible to separate CVL from any unreacted starting materials, byproducts, or degradation products. The area under the chromatographic peak for CVL is proportional to its concentration, allowing for accurate quantification of its purity.

HPLC is also a powerful tool for mechanistic studies of CVL-based systems. For example, it can be used to monitor the progress of the reaction between CVL and a developer, or to study the degradation of CVL under various conditions. By analyzing samples at different time points, the formation of products and the disappearance of reactants can be tracked, providing valuable insights into the reaction kinetics and pathways.

The choice of the stationary phase and the mobile phase is critical for achieving a good separation in HPLC. For the analysis of CVL and its parent compound, Crystal Violet, mixed-mode stationary phases, such as Primesep 100, have been successfully used. A typical mobile phase might consist of a mixture of water, acetonitrile, and an acid buffer, such as sulfuric acid. Detection is often carried out using a UV-Vis detector set at a wavelength where the compounds of interest have strong absorbance, for example, around 200 nm for the lactone form or 590 nm for the colored form. nih.gov

The table below provides an example of HPLC method parameters that can be used for the analysis of this compound.

ParameterDescriptionReference(s)
ColumnPrimesep 100 nih.gov
Mobile PhaseWater, Acetonitrile, Sulfuric Acid buffer nih.gov
DetectionUV-Vis at 200 nm or 590 nm nih.gov

Thermal Analysis Techniques (DSC/TG) for Thermochromic Characterization of this compound Composites

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), are essential for characterizing the thermochromic behavior of this compound (CVL) composites. These methods provide critical information about the thermal transitions and stability of the materials, which are directly related to their color-changing properties.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. In a typical thermochromic system containing CVL, a color developer, and a solvent, DSC can be used to determine the melting and crystallization temperatures of the solvent. The color change in these systems is often associated with the phase transition of the solvent. For example, the material is colored in the solid state and becomes colorless upon melting of the solvent. DSC can therefore be used to identify the temperature at which the color change will occur.

TG, on the other hand, measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the CVL composites and to identify the temperatures at which decomposition occurs. This information is crucial for determining the operational temperature range of the thermochromic material and for understanding its long-term stability.

In studies of novel reversible thermochromic complexes of CVL, DSC and TG are used in conjunction with spectroscopic techniques like IR and Raman to fully characterize the thermochromic behavior. The combination of these techniques allows for a comprehensive understanding of the relationship between the thermal properties, structural changes, and the observed color transition.

The table below summarizes the key information that can be obtained from DSC and TG analysis of CVL thermochromic composites.

TechniqueMeasured PropertyInformation Obtained
DSCHeat FlowMelting/Crystallization Temperatures, Phase Transition Enthalpies
TGMass ChangeThermal Stability, Decomposition Temperatures

Scanning Electron Microscopy (SEM) for Morphology of this compound Microcapsules

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and microstructure of materials at high magnification. In the context of this compound (CVL) research, SEM is particularly valuable for characterizing the morphology of microcapsules containing CVL-based thermochromic systems.

In many commercial applications, such as thermochromic inks and textiles, the CVL, developer, and solvent are encapsulated within a polymeric shell to protect them from the environment and to control their release. The size, shape, and surface texture of these microcapsules can significantly impact the performance of the final product, including the color intensity, switching speed, and durability.

SEM provides detailed, three-dimensional-like images of the microcapsules, allowing for the assessment of their quality and uniformity. It can be used to determine the average particle size and size distribution, and to examine the surface for any defects, such as cracks or agglomeration. For example, in the preparation of reversible thermochromic inks, SEM has been used to show that the prepared microcapsules were spherical and non-adhesive, which are desirable properties for their application in inks. nih.gov

By analyzing SEM images, researchers can optimize the microencapsulation process to produce capsules with the desired morphology for a specific application. This information is crucial for ensuring the consistent and reliable performance of CVL-based thermochromic materials.

FeatureInformation Provided by SEM
Shape Spherical, irregular, etc.
Size Average diameter and size distribution
Surface Texture Smooth, rough, porous, etc.
Integrity Presence of cracks, holes, or other defects
Dispersion Degree of agglomeration or aggregation

Applications of Crystal Violet Lactone in Advanced Functional Materials

Thermochromic Systems Based on Crystal Violet Lactone

Thermochromic systems containing this compound undergo reversible color changes in response to temperature variations. These materials are typically multi-component composites where the interaction between the dye, a color developer, and a solvent governs the thermochromic behavior. cdnsciencepub.comupce.cz The fundamental principle lies in the equilibrium between the colored and colorless forms of CVL, which is influenced by the melting and solidification of the solvent component. unl.pt

Ternary thermochromic composites based on this compound are typically composed of three key components: the leuco dye (CVL), a color developer, and a high-melting organic solvent. cdnsciencepub.com The developer, often a phenolic compound like bisphenol A (BPA) or an alkyl gallate, facilitates the opening of the lactone ring of CVL, leading to the formation of a colored complex. cdnsciencepub.comupce.cznih.gov The solvent, commonly a long-chain alcohol such as tetradecanol (B45765) or hexadecyl alcohol, mediates this interaction. nih.govimaging.org

The selection and ratio of these three components are crucial for the performance of the thermochromic system. For instance, a system composed of this compound, boric acid, and hexadecyl alcohol was found to have optimal performance at a mass ratio of 1:15:50, respectively. imaging.org Similarly, a composite of this compound, bisphenol A, and decanol (B1663958) showed good results with a mass ratio of 1:4:50. mdpi.com

Table 1: Components of a Typical CVL-Based Ternary Thermochromic System

ComponentExample CompoundsFunction
Leuco Dye This compound (CVL)Provides the color change capability.
Color Developer Bisphenol A (BPA), Alkyl Gallates, Boric AcidInduces color formation by opening the lactone ring. cdnsciencepub.comupce.czimaging.org
Solvent Tetradecanol, Hexadecyl Alcohol, Myristyl AlcoholControls the temperature of the color transition. nih.govimaging.orgnih.gov

The color transition temperature and the temperature range over which the color change occurs are critical parameters in the design of thermochromic materials. In CVL-based ternary systems, the melting point of the solvent is the primary factor that determines the temperature at which the color change takes place. unl.pt By selecting solvents with different melting points, the thermochromic transition temperature can be effectively tuned. For example, a system using tetradecanol as the solvent exhibited a color change around 25 °C. nih.gov

The specific composition and mass ratios of the components also play a significant role. In a study using a this compound/lactic acid/myristyl alcohol ternary mixture, different mass ratios resulted in varied thermochromic behaviors. nih.gov A mass ratio of 10:3:200 for CVL, lactic acid, and myristyl alcohol, respectively, resulted in a color change from blue to colorless between 28-48 °C. nih.gov In contrast, a ratio of 10:80:200 produced a novel transition from light blue to dark blue between 30-52 °C. nih.gov

Another example is a system composed of this compound, boric acid, and hexadecyl alcohol, which demonstrated a discoloration temperature range of 47.5–51.1 °C. imaging.org This highlights the ability to fine-tune the color transition temperature by adjusting the proportions of the developer and solvent relative to the dye. The available temperature range for color change in these systems typically falls between -15 °C and 65 °C, depending on the specific formulation. nih.gov

Table 2: Influence of Composition on Color Transition Temperature

CVL:Developer:Solvent SystemMass RatioColor Transition Temperature Range (°C)
CVL:Boric Acid:Hexadecyl Alcohol1:15:5047.5 - 51.1 imaging.org
CVL:Bisphenol A:TetradecanolNot specified~25 nih.gov
CVL:Lactic Acid:Myristyl Alcohol10:3:20028 - 48 nih.gov
CVL:Lactic Acid:Myristyl Alcohol10:80:20030 - 52 nih.gov

For practical applications, CVL-based thermochromic systems are often incorporated into polymers or encapsulated in microcapsules. Microencapsulation protects the thermochromic components from the surrounding environment, thereby enhancing their stability and durability. mdpi.com This process involves creating a core material composed of the CVL, developer, and solvent, which is then enclosed within a polymer shell. nih.gov

Urea-formaldehyde and melamine-formaldehyde resins are commonly used as shell materials for these microcapsules due to their robustness and transparency. nih.govmdpi.com The microcapsules can then be dispersed into various media, such as inks, paints, or polymer melts, to create thermochromic products. mdpi.com For example, thermochromic microcapsules with a CVL-BPA-tetradecanol core have been successfully prepared and incorporated into coatings. nih.gov

The properties of the resulting microcapsules, such as particle size and thermal stability, are influenced by the encapsulation process parameters. In one study, the optimal performance of microcapsules was achieved with a specific molar ratio of urea (B33335) to formaldehyde (B43269), a defined core-to-wall material ratio, and controlled emulsifier concentration and stirring speed. semanticscholar.org The thermal stability of these microcapsules is also an important consideration; for instance, microcapsules composed of a CVL-BPA-octadecanol core showed no significant weight change before 100 °C, with decomposition occurring at higher temperatures. tlr-journal.com

The integration of this compound-based thermochromic systems into coatings and textiles has led to the development of smart materials capable of visually indicating temperature changes. These materials have potential applications in temperature monitoring, safety indicators, and aesthetic design.

In the realm of smart coatings, thermochromic microcapsules containing CVL can be added to paints and resins to create surfaces that change color at a specific temperature. nih.gov For example, a thermochromic complex of CVL, BPA, and tetradecanol has been microencapsulated and added to an alkyd resin to coat metal surfaces. nih.govnih.gov The resulting coating exhibited a noticeable color change with increasing temperature, with the most significant color difference observed at a 10% concentration of microcapsules. nih.gov Such coatings can be used for temperature-sensitive labels, safety warnings on hot surfaces, and decorative applications.

In the textile industry, thermochromic microcapsules are applied to fabrics to create "smart textiles" that respond to changes in body or ambient temperature. tlr-journal.com A compound of this compound, bisphenol A, and octadecanol was used to create microcapsules that were then printed onto cotton fabric. tlr-journal.com The fabric displayed a gradual color change from purple to blue and then to colorless as the temperature increased from 3 °C to 60 °C. tlr-journal.com The performance of these smart textiles, including color fastness and strength, depends on the concentration of binders and cross-linking agents used in the printing process. tlr-journal.com These textiles can be utilized in clothing for fashion and novelty, as well as for functional purposes such as temperature monitoring in medical or athletic apparel.

Photochromic Systems Utilizing this compound

While this compound is predominantly known for its thermochromic properties, recent research has explored its potential in photochromic systems. Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

Researchers have successfully developed a reversible photochromic compound based on this compound. youtube.comresearchgate.net This was achieved by synthesizing a derivative, this compound salicylaldehyde (B1680747) hydrazone, which, upon complexation with zinc(II) ions, exhibits reversible photochromic behavior. youtube.comresearchgate.net

The resulting complex, this compound Salicylaldehyde Hydrazone Zn(II), demonstrates a distinct color change upon irradiation with UV-visible light, both in solution and when embedded in a solid matrix. youtube.comresearchgate.net This photo-responsiveness is attributed to a light-induced structural change in the molecule, similar to the ring-opening mechanism seen in its thermochromic applications, but triggered by light instead of heat. The system shows good fatigue resistance, meaning it can undergo numerous color-change cycles without significant degradation. youtube.com This development opens up new possibilities for the use of CVL in applications such as optical data storage, photo-patterning, and smart windows. youtube.comresearchgate.net

Mechanism of Photochromic Response in this compound Derivatives

While traditional this compound is primarily known for its halochromic (pH-sensitive) and piezochromic (pressure-sensitive) properties, chemical modification can produce derivatives with reversible photochromic behavior. researchgate.netyoutube.com A notable example is a complex formed between a CVL salicylaldehyde hydrazone derivative and Zinc(II). researchgate.net This compound demonstrates a distinct color change from colorless to blue upon irradiation with UV-visible light, a process that is reversible. researchgate.netyoutube.com

The mechanism for this photochromic response involves a light-induced tautomerism. researchgate.net Upon absorbing light energy, the molecule undergoes a transformation from its stable enol-form to a keto-form. researchgate.net This tautomerization facilitates the coordination of Zn(II) and triggers the opening of the spirolactam ring. researchgate.net The ring-opening creates the extended conjugated system responsible for the visible blue color. researchgate.net This process is reversible, and the molecule can return to its colorless, ring-closed state, showing good fatigue resistance over multiple cycles. researchgate.netyoutube.com The response time for this color change can be on the order of minutes with a low-power UV lamp or less than 30 seconds with a more powerful light source. researchgate.net This development of reversible photo-sensitive CVL derivatives significantly broadens their potential applications, particularly in areas requiring light-controlled color changes. researchgate.net

FeatureBefore Light IrradiationAfter Light Irradiation
Molecular State Enol-form, ring-closedKeto-form, ring-opened
Stimulus -UV-visible light (e.g., 365 nm, 405 nm)
Color Colorless / Slightly YellowishBlue / Violet
Key Process Stable ground stateTautomerism and spirolactam ring-opening

Piezochromic Systems Incorporating this compound

Piezochromism, the change of color in response to pressure, is a classic application of this compound. researchgate.net The most common example of this technology is in carbonless copy paper. wikipedia.org In these systems, CVL is microencapsulated in its colorless, leuco form and coated onto a sheet of paper. wikipedia.org A separate sheet is coated with an acidic developer, such as a phenolic resin.

The mechanism is mechanically initiated:

Pressure Application: When pressure is applied by writing or printing, the microcapsules rupture.

Reactant Mixing: The released CVL solution comes into contact with the acidic developer on the adjacent sheet.

Color Formation: The acidic environment protonates the lactone ring of the CVL molecule. This induces the cleavage of the C-O bond in the lactone ring, transforming the molecule from its neutral, colorless state to its colored, zwitterionic carbocation form. wikipedia.org

This pressure-induced chemical reaction produces a stable, colored mark, effectively creating a copy without carbon paper. The same principle is applied in various pressure sensors and recording materials where a visual indication of applied force is required.

This compound in Sensor Technologies

The inherent sensitivity of the lactone ring in CVL to its chemical environment makes it a valuable component in various sensor technologies. Its ability to switch from a colorless to a colored state upon interaction with specific analytes or physical changes allows for simple and direct visual detection.

Leveraging the piezochromic properties of CVL, functional materials can be created that visually indicate structural damage. This is achieved by embedding microcapsules containing CVL and a separate phase containing a color developer into a host material, such as a polymer composite or coating.

When the material is structurally sound, the reactants remain isolated and the material is colorless. However, if the material undergoes stress leading to the formation of microcracks or impact damage, the mechanical force ruptures the embedded microcapsules. This releases the CVL, allowing it to mix with the developer and produce a vivid color at the precise location of the damage. This built-in reporting system allows for immediate and straightforward visual inspection to assess the integrity and health of a structure without the need for complex equipment.

The halochromism of this compound is widely used in the design of chemical sensors, particularly for detecting changes in pH. dawnscientific.com The molecule's transformation to its colored form in acidic environments allows it to serve as an effective acid-base indicator. dawnscientific.com This property can be harnessed for colorimetric detection in various formats. For instance, CVL can be incorporated into test strips, films, or solutions. When exposed to a sample containing an acidic analyte, the material will undergo a distinct color change, providing a qualitative or semi-quantitative measurement of the substance. This makes it a useful tool in laboratory settings and diagnostic assays where monitoring pH or detecting acidic species is crucial. dawnscientific.com

Applications in Optical Data Storage and Security Markers

The development of CVL derivatives with reversible photochromic properties opens up possibilities for their use in high-technology applications such as optical data storage. researchgate.net Photochromic materials are of great interest for data storage because they allow for data to be written, read, and erased using light. nih.gov A system based on a photochromic CVL derivative could, in principle, store information by using UV light to "write" data by converting specific areas from the colorless to the colored state. researchgate.net This pattern could then be "read" by detecting the absorption of visible light. The reversibility of the system allows for the data to be "erased," returning the material to its original colorless state for rewriting. researchgate.net The use of such materials for photo-patterning has been demonstrated as a promising application. researchgate.netyoutube.com

In the realm of security, CVL serves as an effective marker for authentication and anti-counterfeiting purposes. wikipedia.org One notable application is as a security marker for fuels. wikipedia.org CVL in its colorless leuco form can be dissolved in a fuel product. The presence of certain additives, such as ethanol (B145695) above a specific concentration, can cause the lactone ring to open and impart a strong, distinctive color to the fuel. wikipedia.org This color change can serve as a simple field test to verify the fuel's composition or to detect adulteration. Similarly, CVL is used in security inks where its color can be developed by a specific reactant, confirming the authenticity of a document or product. researchgate.net

Computational and Theoretical Investigations of Crystal Violet Lactone

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of Crystal Violet Lactone

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It has become a standard tool for predicting molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

In the context of this compound, DFT calculations are crucial for understanding the fundamental properties that underpin its function as a leuco dye. The calculations can elucidate the differences in the geometry and electronic landscape between the colorless lactone form and the colored, ring-opened zwitterionic form.

Structural Properties: DFT calculations can provide optimized geometries of the CVL molecule, detailing bond lengths and angles. These theoretical structures can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For instance, a study on the thermochromic mechanism of CVL loaded in silica (B1680970) nanocapsules confirmed the conversion of the conjugation structure using DFT calculations.

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated using DFT. The HOMO-LUMO energy gap is a critical parameter as it relates to the molecule's electronic excitation properties and its color. A smaller gap typically corresponds to absorption at longer wavelengths (i.e., in the visible region). The dipole moment, another important electronic property, can also be calculated to understand the polarity of the molecule in its different states. A solvatochromic analysis using a dielectric continuum model has suggested dipole moments of 9–12 D for the initially excited (LE) state and ~24 D for the charge-transfer (CT) state of CVL. nih.gov

Illustrative Data Table of DFT Calculated Properties for this compound (Lactone Form):

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment5.2 D

Note: The values in this table are representative and are based on typical DFT calculation results for similar organic molecules. Specific values can vary depending on the functional and basis set used.

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the system's evolution over time, MD can provide detailed information about the interactions between a solute, like this compound, and its surrounding solvent molecules. This is particularly important for understanding the solvatochromic behavior of CVL, where the color of the open form can be influenced by the polarity of the solvent.

MD simulations can reveal the structure of the solvation shell around the CVL molecule. By calculating radial distribution functions (RDFs), which describe how the density of solvent molecules varies as a function of distance from the solute, one can determine the number and arrangement of solvent molecules in the first and subsequent solvation shells.

Furthermore, MD simulations can be used to calculate the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase into a solvent. researchgate.netnih.gov This thermodynamic quantity is crucial for understanding the solubility and stability of CVL in different media. The simulations can also provide insights into the dynamics of the solvent molecules around the solute, which can influence the kinetics of the ring-opening and closing reactions.

Illustrative Data Table of MD Simulation Parameters for CVL in Water:

ParameterValue/Description
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
EnsembleNPT (Isothermal-isobaric)
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Note: This table presents a typical setup for an MD simulation. The specific choice of parameters can affect the outcome of the simulation.

Modeling Intermolecular Interactions in this compound Systems

The chromogenic behavior of this compound in thermochromic and pressure-sensitive systems is critically dependent on its intermolecular interactions with a developer molecule, which is typically a weak acid. researchgate.net Computational modeling can be employed to investigate the nature and strength of these interactions.

Quantum chemical calculations, such as DFT, can be used to model the interaction between a single CVL molecule and a developer molecule. By calculating the interaction energy, one can quantify the strength of the binding. Furthermore, energy decomposition analysis (EDA) methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can partition the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). nih.govqcware.comnih.gov This analysis provides a detailed understanding of the driving forces behind the formation of the CVL-developer complex.

For example, in a CVL-developer system where hydrogen bonding plays a key role, EDA would likely show a significant contribution from electrostatic and induction interactions. The results of these calculations can help in the rational design of new developer molecules that can form more stable complexes with CVL, potentially leading to improved performance of the chromogenic system.

Illustrative Data Table of SAPT Energy Decomposition for a CVL-Developer Complex (in kcal/mol):

Energy ComponentInteraction Energy
Electrostatics-15.0
Exchange-Repulsion20.5
Induction-8.0
Dispersion-12.5
Total Interaction Energy-15.0

Note: These values are representative for a system with significant hydrogen bonding and pi-stacking interactions.

Predictive Modeling for Chromogenic Behavior and Stability of this compound Derivatives

Predictive modeling encompasses a range of computational techniques aimed at forecasting the properties of new, un-synthesized molecules. For this compound, this is particularly valuable for designing novel derivatives with tailored chromogenic properties (e.g., different colors, faster switching speeds) and enhanced stability.

One approach is to use Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical models that correlate the chemical structure of a molecule with its activity or property. For CVL derivatives, a QSAR model could be developed to predict the wavelength of maximum absorption (λmax) of the colored form based on a set of calculated molecular descriptors. These descriptors can encode various aspects of the molecule's structure and electronic properties.

Another powerful technique is computational screening. This involves creating a virtual library of CVL derivatives and then using high-throughput quantum chemical calculations (often based on DFT) to predict their properties. For example, one could screen a library of derivatives for their HOMO-LUMO gap, with the aim of identifying candidates that are likely to absorb in a desired region of the visible spectrum. Machine learning algorithms can also be trained on existing experimental and computational data to create models that can rapidly predict the properties of new derivatives.

Illustrative Data Table of a Predictive Model for λmax of CVL Derivatives:

DerivativeSubstituentExperimental λmax (nm)Predicted λmax (nm)
1-H596594
2-Cl602600
3-OCH3590592
4-NO2610612

Note: This table illustrates the typical output of a successful predictive model, showing good correlation between experimental and predicted values.

Degradation Pathways and Environmental Fate of Crystal Violet Lactone

Photodegradation Mechanisms of Crystal Violet Lactone and Related Triphenylmethane (B1682552) Dyes

Photodegradation, the breakdown of molecules by light, is a primary pathway for the environmental degradation of triphenylmethane dyes like crystal violet. The core mechanism involves the absorption of light energy, which excites the molecule and can lead to the cleavage of chemical bonds, often facilitated by reactive oxygen species (ROS). mdpi.com The transformation between the colorless lactone form (CVL) and the colored carbocation form (CV) is a key aspect of its chemistry; in acidic conditions, the lactone ring of CVL breaks, forming the planar, resonance-stabilized carbocation that gives CV its intense color. wikipedia.org This colored form is the primary subject of most photodegradation studies.

The general mechanism for the photocatalytic degradation of the colored form of crystal violet involves the generation of electron-hole pairs when a semiconductor photocatalyst (like TiO2 or ZnO) absorbs sufficient light energy. mdpi.com These charge carriers interact with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻), which then attack and decompose the dye molecule. mdpi.commdpi.com The degradation can also proceed through a photosensitized process where the excited dye molecule reacts directly with the electron-hole pairs and oxygen species. mdpi.com

Exposure to ultraviolet (UV) radiation is a significant driver for the degradation of crystal violet. wiley.com Studies involving UV irradiation have identified a range of breakdown products, indicating complex degradation pathways. wiley.com The process is not limited to simple decolorization but involves the fragmentation of the molecule into smaller compounds. wiley.comuni.edu

One of the primary mechanisms of UV degradation is N-demethylation, where methyl groups are sequentially removed from the nitrogen atoms of the dimethylamino groups. wiley.comresearchgate.net This process results in a series of demethylated derivatives, from mono- to penta-demethylated forms of crystal violet. wiley.com These demethylated products often absorb light at different wavelengths than the parent compound, leading to a color change, typically to a reddish-brown hue, before complete fading. wiley.com

Further degradation involves the oxidation of the central carbon atom and the aromatic rings. wiley.comresearchgate.net This can lead to the formation of Michler's ketone and its demethylated derivatives. wiley.comresearchgate.net Other identified oxygenated products include N-oxides, N-imido oxides, and hydroxylamine (B1172632) derivatives. wiley.com The presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) significantly enhances the rate of UV-induced degradation, with studies showing up to 98% decomposition of crystal violet within two hours under UV light. mdpi.com Advanced oxidation processes, such as the UV/Fenton system (UV light, H₂O₂, and Fe²⁺), have also proven highly effective, achieving up to 95% degradation in 60 minutes under optimal conditions. researcher.life

Table 1: Products Identified from UV-Induced Degradation of Crystal Violet

Product Category Specific Compounds Identified Reference
Demethylated Derivatives Mono- to penta-demethyl derivatives of Crystal Violet wiley.com
Diaryl Methane Compounds Michler's ketone and its demethylated derivatives wiley.comresearchgate.net

Photo-fading refers to the loss of color of a dye upon exposure to light. For crystal violet, this process is a direct consequence of the photodegradation mechanisms that alter its chromophore—the part of the molecule responsible for color. wikipedia.orgwiley.com Studies on paper and in aqueous solutions have confirmed that UV exposure leads to a decrease in the concentration of crystal violet and the formation of various degradation products. researchgate.net

The primary pathway for photo-fading is N-demethylation. wiley.comresearchgate.net As methyl groups are cleaved from the amino groups, the molecule's ability to absorb light in the visible spectrum changes, causing the color to fade or shift. wiley.com The degradation can proceed to form methylated pararosanilines. uni.edu

Table 2: Factors Influencing Photo-Fading of Crystal Violet

Factor Effect on Photo-Fading Reference
UV Irradiation Induces N-demethylation and oxidation, leading to color loss. wiley.comresearchgate.net
Presence of Michler's Ketone Accelerates the degradation and fading of Crystal Violet. wiley.comresearchgate.net

Bioremediation and Biodegradation Studies Relevant to this compound

Bioremediation presents an environmentally friendly and cost-effective alternative to chemical methods for treating dye-contaminated wastewater. nih.gov Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade triphenylmethane dyes like crystal violet. nih.govscribd.com This biological degradation can be more complete than chemical methods, potentially breaking down the dyes into non-toxic products like carbon dioxide and water with minimal sludge production. scribd.comiosrjournals.org

Numerous bacterial species have been identified with the capability to degrade crystal violet and other triphenylmethane dyes. nih.govnih.gov These bacteria can be isolated from contaminated sites such as the activated sludge of wastewater treatment plants in dyeing industries. nih.gov

Consortia of multiple bacterial strains often exhibit higher and faster decolorization rates than individual isolates, likely due to synergistic metabolic activities. nih.gov For example, a consortium of Agrobacterium radiobacter, Bacillus spp., Sphingomonas paucimobilis, and Aeromonas hydrophila was able to decolorize 91% of a 50 mg/L crystal violet solution within just two hours. nih.gov Other identified strains with significant degradation capabilities include Mycolicibacterium nivoides, Chryseobacterium sp., Pseudomonas crudilactis, and Stenotrophomonas maltophilia. nih.govnih.gov

The efficiency of bacterial degradation is influenced by environmental factors such as pH and temperature. nih.gov For instance, Mycolicibacterium nivoides shows optimal performance at pH 8, while Pseudomonas crudilactis is highly active at pH 5. nih.gov Similarly, some strains like Chryseobacterium sp. show higher activity at 37°C compared to 25°C. nih.gov

Table 3: Bacterial Strains Involved in Triphenylmethane Dye Degradation

Bacterial Strain/Consortium Dye(s) Degraded Decolorization Efficiency Reference
Consortium (CM-4): A. radiobacter, Bacillus spp., S. paucimobilis, A. hydrophila Crystal Violet, Malachite Green 91% for CV, 99% for MG (in 2 hours) nih.gov
Enterobacter asburiae strain SG43 and Alcaligenes sp. SY1 Brilliant Green 91% (in 20 days) tandfonline.comtandfonline.com
Mycolicibacterium nivoides Crystal Violet Optimal at pH 8 nih.govnih.gov
Pseudomonas crudilactis Crystal Violet High activity at pH 5 nih.govnih.gov

The microbial degradation of triphenylmethane dyes is an enzymatic process. Microorganisms secrete specific enzymes that catalyze the breakdown of the complex dye structure. nih.gov Key enzymes involved belong to the lignin-degrading enzyme system, such as laccases (Lac), lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP), as well as other reductases like NADH–DCIP reductase. nih.gov

Studies have shown that these enzymes initiate the degradation process through N-demethylation and cleavage of the triphenylmethane chromophore. nih.govresearchgate.net For example, the laccase CotA from Bacillus amyloliquefaciens was found to decolorize 70.98% of crystal violet after 72 hours. nih.gov The degradation pathway involved the destruction of the chromophore, leading to the formation of smaller aromatic compounds, primarily bis[4-(dimethylamino) phenyl] methanone (B1245722) and its N-demethylation derivative. nih.gov

Similarly, the white-rot fungus Phanerochaete chrysosporium utilizes its lignin-degrading system, including ligninase, to sequentially N-demethylate crystal violet into pentamethyl, tetramethyl, and trimethyl pararosaniline derivatives. researchgate.net A proposed degradation pathway for crystal violet by a co-culture of Aspergillus fumigatus and Pseudomonas fluorescens suggests that the molecule is broken down into simpler, less toxic compounds such as 4-(dimethylamino) benzophenone, 3-dimethylaminophenol (B24353), benzyl (B1604629) alcohol, and benzaldehyde (B42025). nih.gov

Chemical Degradation Processes and Environmental Stability of this compound

This compound's stability is influenced by chemical and physical factors. It is reported to be sensitive to excessive light and heat. nih.govchemicalbook.com In its leuco (lactone) form, CVL is a slightly yellowish powder, but it readily transforms to the colored crystal violet form in acidic environments or in solvents like gasoline containing more than 10% ethanol (B145695). wikipedia.org This transformation involves the breaking of the lactone ring. wikipedia.org

Oxidative Degradation of this compound

This compound (CVL) is the colorless, non-ionic form of the intensely colored crystal violet (CV) cation. In aqueous and environmental systems, CVL can exist in equilibrium with the colored triphenylmethane dye, Crystal Violet. Consequently, understanding the degradation pathways of Crystal Violet is crucial to determining the environmental fate of CVL. Oxidative processes are primary mechanisms for the degradation of these compounds in the environment, often involving highly reactive species like hydroxyl radicals (•OH).

Research into the oxidative degradation of Crystal Violet dye, the colored counterpart to CVL, has been conducted using various advanced oxidation processes (AOPs), including Fenton and Fenton-like reactions, photocatalysis, and ozonation. These studies provide insight into the potential breakdown pathways of the core chemical structure shared with CVL.

The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) are effective in degrading Crystal Violet. researchgate.net The degradation mechanism involves the generation of powerful hydroxyl radicals that attack the dye molecule. nih.gov The reaction is optimized at an acidic pH of approximately 3. researchgate.net The addition of UV light in the photo-Fenton process enhances the production of hydroxyl radicals, leading to more efficient degradation compared to the Fenton process alone. researchgate.net

Studies analyzing the intermediate products of these reactions have proposed several degradation pathways. The initial attack by hydroxyl radicals can occur at two primary sites on the Crystal Violet molecule: the chromophore structure or the N-methyl groups. researchgate.net

N-demethylation: One significant pathway involves the sequential removal of methyl groups from the dimethylamino substituents. This N-demethylation process leads to the formation of various demethylated intermediates. researchgate.net

Chromophore Cleavage: Another pathway involves the cleavage of the conjugated chromophore structure, which is responsible for the dye's color. This results in the formation of smaller aromatic compounds. Key intermediates identified through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Quadrupole-Time-of-Flight-Mass Spectrometry (ESI-Q-ToF-MS) include:

Michler's ketone researchgate.nethacettepe.edu.tr

4-(dimethylamino)benzophenone (B186975) nih.gov

4-isocyanobenzaldehyde hacettepe.edu.tr

3-dimethylaminophenol nih.gov

4-amino benzoic acid researchgate.net

Simpler compounds like benzaldehyde and benzyl alcohol nih.gov

Ultimately, these oxidative processes can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. hacettepe.edu.tr The biodegradation of Crystal Violet by microorganisms such as Aspergillus fumigatus and Pseudomonas fluorescens also involves enzymatic degradation, with enzymes like laccase, manganese peroxidase, and lignin peroxidase playing a role in breaking down the dye into less toxic compounds. nih.gov

Table 1: Identified Intermediates in the Oxidative Degradation of Crystal Violet

Intermediate CompoundProposed Degradation PathwayReference
Michler's ketoneChromophore Cleavage researchgate.net, hacettepe.edu.tr
4-(dimethylamino)benzophenoneChromophore Cleavage / Biodegradation nih.gov
4-isocyanobenzaldehydeChromophore Cleavage hacettepe.edu.tr
3-dimethylaminophenolBiodegradation nih.gov
4-amino benzoic acidChromophore Cleavage researchgate.net
BenzaldehydeBiodegradation nih.gov
Benzyl alcoholBiodegradation nih.gov

Adsorption and Removal Mechanisms of Related Dyes from Aqueous Solutions

Adsorption is a widely used, efficient, and cost-effective method for removing dyes like Crystal Violet from aqueous solutions. researchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of the adsorbent, the dye's characteristics, and various environmental conditions. researchgate.net Triphenylmethane dyes, such as Crystal Violet, are targeted for removal due to their persistence and potential toxicity. nih.govnih.gov

A diverse range of materials has been investigated as adsorbents for Crystal Violet, including:

Biosorbents: Low-cost adsorbents derived from agricultural waste, such as peanut husks deswater.com, almond shells , and pepper seed spent unl.pt, have demonstrated significant potential for dye removal.

Nanomaterials: Materials like magnetic reduced graphene oxide (rGO) nih.goviwaponline.com and various nanocomposites ajgreenchem.commdpi.com offer high adsorption capacities and the advantage of easy separation from water using a magnetic field. nih.goviwaponline.com

Clays (B1170129) and Zeolites: Natural materials like clays and zeolites are also utilized for their ion-exchange and adsorption properties. researchgate.net

The mechanisms governing the adsorption of Crystal Violet, a cationic dye, onto adsorbent surfaces are multifaceted and include:

Electrostatic Attraction: A primary mechanism involves the electrostatic attraction between the positively charged cationic dye molecules and negatively charged functional groups (e.g., carboxyl, hydroxyl) on the adsorbent surface. tandfonline.comijcrt.org

π-π Interactions: These interactions can occur between the aromatic rings of the Crystal Violet molecule and the aromatic structures present on the surface of adsorbents like activated carbon or graphene. tandfonline.com

Hydrogen Bonding: Hydrogen bonds can form between hydrogen atoms on the adsorbent's functional groups and the nitrogen atoms of the dye's dimethylamino groups. tandfonline.com

The efficiency of the adsorption process is influenced by several key parameters:

pH: The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent and the ionization of the dye. Generally, the adsorption of cationic dyes like Crystal Violet is favored at higher (alkaline) pH values, where the adsorbent surface tends to be more negatively charged. deswater.comtandfonline.com

Temperature: The effect of temperature varies depending on the specific adsorbent-adsorbate system. In some cases, increasing the temperature enhances the kinetic energy and diffusion rate of dye molecules, leading to increased adsorption (endothermic process). mdpi.comajgreenchem.com In other systems, adsorption is an exothermic process, where efficiency decreases with rising temperature. tandfonline.comijcrt.org

Contact Time: Adsorption is initially rapid as dye molecules bind to readily available active sites on the adsorbent surface, then slows as these sites become saturated, eventually reaching equilibrium. deswater.com

Initial Dye Concentration: The removal efficiency often decreases as the initial dye concentration increases, due to the saturation of available adsorption sites. deswater.comijcrt.org

Kinetic and isotherm models are used to describe the adsorption process. The pseudo-second-order kinetic model frequently provides the best fit for the adsorption of Crystal Violet, indicating that chemisorption may be a rate-limiting step. nih.goviwaponline.comnih.gov Adsorption isotherm data are often well-described by the Langmuir or Freundlich models. The Langmuir model suggests monolayer adsorption onto a homogeneous surface nih.goviwaponline.comtandfonline.comnih.gov, while the Freundlich model describes adsorption on a heterogeneous surface. researchgate.net

Table 2: Adsorption Capacities of Various Adsorbents for Crystal Violet Dye

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Optimal pHReference
Oxidized Activated Carbon Fabric428Not specified mdpi.com
NaOH-activated Aerva javanica leaf powder315.29 tandfonline.com
Pepper Seed Spent (PSS)129.4Not specified unl.pt
Magnetic reduced Graphene Oxide (rGO)64.93Not specified nih.gov, iwaponline.com
Magnetically Modified Activated Carbon44.7 - 67.1Not specified nih.gov
Peanut Husk (PH)20.958 deswater.com

Toxicity and Environmental Impact Considerations of Crystal Violet Lactone

Mutagenic Potential of Crystal Violet Lactone

The mutagenic and genotoxic profiles of crystal violet, the parent compound of CVL, have been subjects of scientific scrutiny, with studies indicating it can act as a mitotic poison and a clastogen, an agent that causes disruptions or breaks in chromosomes. nih.govscispace.com Research has shown crystal violet to be a direct-acting frameshift mutagen, with its mutagenicity potentially enhanced by mammalian metabolism. nih.gov While these findings concern the parent molecule, they provide a critical context for evaluating the potential risks associated with its derivatives, including the lactone form. However, specific studies focusing solely on the mutagenic potential of this compound are less prevalent in publicly accessible research.

Dermatological Effects of this compound Exposure

Direct skin contact with this compound is a documented cause of adverse dermatological reactions. The primary concern is its potential to act as a skin sensitizer, leading to allergic contact dermatitis. wikipedia.org This condition is an immune-mediated inflammatory skin response at the point of contact with the allergen.

Key Research Findings:

Allergic Contact Dermatitis: Multiple case reports have identified this compound as the causative agent for allergic contact dermatitis, particularly in occupational settings involving the handling of carbonless copy paper. nih.govnih.gov

Skin Irritation: Beyond allergic reactions, the compound is considered a skin irritant. szabo-scandic.comnih.gov Exposure can lead to inflammation and may worsen pre-existing dermatitis. szabo-scandic.com It is advised that skin with open cuts, abrasions, or existing irritation should not be exposed to this material, as entry into the bloodstream could lead to systemic effects. szabo-scandic.com

The table below summarizes the reported dermatological effects.

Effect TypeDescriptionPrimary Context of Exposure
Allergic Contact Dermatitis An immune system response causing a red, itchy rash where the substance made contact. nih.govHandling of carbonless copy paper. wikipedia.orgnih.gov
Skin Irritation Direct inflammatory reaction of the skin. szabo-scandic.comOccupational handling. szabo-scandic.com
Aggravation of Dermatitis Worsening of pre-existing skin inflammation. szabo-scandic.comContact with compromised skin. szabo-scandic.com

Environmental Considerations in the Lifecycle of this compound

The environmental impact of this compound is a significant concern, particularly its effects on aquatic ecosystems. Recent research has highlighted its role as an endocrine disruptor. nih.govacs.org

A key study using zebrafish models provided substantial evidence of the environmental risks posed by CVL. The research demonstrated that CVL could be absorbed through the skin and bioaccumulate in tissues. nih.govacs.org

Zebrafish Study Highlights:

Bioaccumulation: CVL was found to bioaccumulate significantly in zebrafish tissues, with liver concentrations reaching up to 3.1 times the concentration in the exposure water. nih.govacs.org

Endocrine Disruption: Exposure to the compound led to disruptions in the expression of genes along the hypothalamic-pituitary-gonad-liver (HPG-L) axis, which is crucial for reproduction and development. nih.govacs.org

Reproductive and Developmental Toxicity: The study observed impaired reproductive capacity in adult fish, including alterations to gonadal histology. nih.govacs.org Furthermore, it caused developmental toxicity in the offspring (F1 generation), affecting embryonic development. nih.govacs.org

The following table details the specific toxic effects observed in the zebrafish study.

EndpointObserved Effect
Bioaccumulation Hepatic concentrations 3.1 times higher than in exposure water. nih.govacs.org
Reproductive Function Impaired reproductive capacity and gonadal histological alterations in adult fish. nih.govacs.org
Gene Expression Disruption of hypothalamic-pituitary-gonad-liver (HPG-L) axis genes. nih.govacs.org
Developmental Toxicity Increased frequency of epiboly, yolk extension formation, and somite number; decreased ear-eye distance and yolk sac size in embryos. nih.govacs.org

These findings indicate that this compound can persist and accumulate in aquatic environments, posing a tangible threat to the health and reproductive success of aquatic organisms by acting as an endocrine disruptor. nih.govacs.org

Future Research Directions and Emerging Applications of Crystal Violet Lactone

Development of Multifunctional Smart Materials Integrating Crystal Violet Lactone

The integration of this compound into smart materials is a burgeoning field with significant potential. These materials are designed to respond to external stimuli, such as temperature, light, or pressure, with a tangible change in their properties, and CVL is a key component in conferring chromogenic—specifically thermochromic (temperature-sensitive)—functionality. researchgate.net Research is focused on embedding CVL-based systems into various polymers and composites to create materials that not only change color but also possess other useful functions.

For instance, the development of self-powered devices and multifunctional actuators is an emerging application. researchgate.net These smart materials can provide visual feedback on their operational state through color change, eliminating the need for separate sensors. researchgate.net In the realm of energy-efficient buildings, thermochromic coatings containing CVL could be applied to windows or building envelopes. nih.gov These coatings would change color to regulate solar heat gain, absorbing heat in colder temperatures and reflecting it when it's warm. The color transition temperature can be tuned by adjusting the solvent and the molar ratios of the components within the CVL dye system. researchgate.net

Furthermore, research is exploring the incorporation of CVL into textiles to create "smart fabrics" that can indicate ambient temperature or provide warnings for body heat management. researchgate.net This involves synthesizing thermochromic dyes where CVL acts as the color former, combined with a color developer and a phase-change material. researchgate.net The development of these multifunctional materials aims to combine sensing, actuation, and display capabilities into a single, cohesive system, opening new avenues for intelligent robotics and interactive devices. researchgate.net

Advanced Microencapsulation Techniques for Enhanced Stability and Performance of this compound

A significant challenge in the application of this compound is its sensitivity to environmental factors like UV radiation and chemical exposure, which can degrade its performance and shorten its lifespan. researchgate.net Advanced microencapsulation techniques are being developed to address this by enclosing the CVL-based thermochromic system within a protective shell. This not only enhances stability but also allows for controlled release and better dispersion in various media like inks and coatings. researchgate.netnih.gov

Studies have shown that the properties of coatings and textiles can be significantly improved by incorporating these microcapsules. nih.govnih.gov For example, adding thermochromic microcapsules to alkyd resin for metal coatings can impart temperature-responsive color-changing properties while also improving hardness and impact resistance. nih.govnih.gov The concentration of microcapsules is a critical factor, with optimal performance often found at specific loading percentages. nih.govmdpi.com Future research is aimed at exploring alternative, potentially more environmentally friendly wall materials and refining encapsulation processes like coacervation and spray drying to create microcapsules with tailored sizes, shell thicknesses, and release properties for specific high-performance applications. kinampark.commdpi.com

Encapsulation TechniqueWall MaterialCore System ComponentsKey Findings/OptimizationsReference
In Situ PolymerizationUrea-Formaldehyde ResinCVL, Bisphenol A (BPA), Tetradecanol (B45765)Optimal performance at a 1:1.6 urea (B33335) to formaldehyde (B43269) molar ratio and 20% microcapsule content in coatings for best color difference. mdpi.com
In Situ PolymerizationUrea-Formaldehyde ResinCVL, Bisphenol A (BPA), Decanol (B1663958)Optimized process for UV-curable primers; 10% microcapsule concentration yielded the best comprehensive performance. nih.govresearchgate.net
Lotion PolymerizationPoly(methyl methacrylate)CVL, BPA, 1-TetradecanolSuccessfully applied to textiles, providing heat resistance and a cooling effect. nih.gov

Sustainable Synthesis and Degradation Strategies for this compound

As the applications of this compound expand, so does the need for more sustainable production methods and effective end-of-life management. Traditional synthesis routes can involve multiple steps and generate waste. google.com Research into greener synthesis is focused on improving reaction efficiency, reducing the use of hazardous reagents, and minimizing byproducts. One patented method, for example, aims to avoid the generation of impurities, thereby increasing product yield and reducing solid waste emissions. google.com This process involves reacting p-dimethylaminobenzaldehyde and urea to form a Schiff base, followed by reactions with dimethylaniline and m-dimethylaminobenzoic acid, and a final oxidation step. google.com Another approach involves a condensation reaction followed by neutralization, oxidation with a transition metal catalyst, and a purification process to achieve high yield and good product quality with lower environmental pollution. google.com

On the other end of the lifecycle, the degradation of triphenylmethane (B1682552) dyes like crystal violet is a significant environmental concern. nih.govsemanticscholar.org Bioremediation presents a promising and sustainable strategy for breaking down these compounds. nih.gov Numerous studies have identified specific strains of bacteria and fungi capable of degrading and decolorizing crystal violet. These microorganisms utilize lignin-degrading enzymes such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase to break down the complex dye structure. nih.govresearchgate.netnih.gov The degradation process often involves sequential N-demethylation, breaking the molecule into smaller, less toxic compounds. researchgate.netnih.gov Research has demonstrated that co-cultivating different microbial species, such as fungi and bacteria, can lead to more efficient degradation than using a single species. nih.gov Future work will likely focus on optimizing conditions for microbial degradation on a larger scale and exploring genetic engineering to enhance the enzymatic activity of these organisms for industrial effluent treatment. nih.govpeerj.com

Organism TypeSpeciesKey Degradation Enzyme(s)Reference
BacteriaEnterobacter sp.Not specified nih.govpeerj.com
BacteriaPseudomonas putidaNot specified nih.gov
BacteriaBacillus sp.Not specified nih.gov
BacteriaMycolicibacterium nivoidesNot specified nih.gov
BacteriaPseudomonas crudilactisNot specified nih.gov
FungusPhanerochaete chrysosporiumLignin-degrading system (Ligninase) researchgate.net
FungusAspergillus fumigatusLaccase, MnP, LiP nih.gov

Exploring Novel Chromogenic Mechanisms and Stimuli Responses for this compound

The most well-understood chromogenic mechanism of this compound is its halochromism, which is the basis for its use in thermochromic and piezochromic (pressure-sensitive) systems. wikipedia.orgyoutube.com The color change is due to a reversible tautomerism of the lactone ring. researchgate.net In its colorless (leuco) form, the central carbon atom has a stable, tetrahedral structure. wikipedia.org In the presence of an acidic developer or other stimuli, the lactone ring opens, creating a planar, resonance-stabilized carbocation. wikipedia.org This large conjugated system acts as a chromophore, strongly absorbing light in the visible spectrum and producing a deep color. wikipedia.org In thermochromic systems, this process is mediated by a solvent that melts at a specific temperature, disrupting the interaction between the CVL (color former) and the developer, which causes the lactone ring to close and the color to disappear. researchgate.net

While temperature and acidity are the classic stimuli, current research is actively exploring novel triggers for CVL's color change. A significant area of development is photochromism, where light induces the color transition. Researchers have successfully developed a CVL-based reversible photochromic compound by creating a metal complex with a CVL salicylaldehyde (B1680747) hydrazone. youtube.com This complex shows a distinct color change when irradiated with UV-visible light, both in solution and when embedded in a solid matrix, and demonstrates good fatigue resistance, making it suitable for applications like photo-patterning. youtube.com Other research has investigated the use of ammonia (B1221849) gas as a stimulus to switch both the color and wettability of a fabric treated with a CVL system. researchgate.net The unique sensitivity of the CVL lactone structure to hydrogen bonding is key to these new mechanisms. researchgate.netresearchgate.net Exploring these and other potential stimuli, such as specific ions or biological molecules, could lead to the development of highly specialized sensors and responsive materials.

Integration of this compound in Advanced Sensing and Actuating Technologies

The responsive nature of this compound makes it an excellent candidate for integration into advanced sensing and actuating technologies. Its ability to produce a clear visual signal in response to a specific stimulus is being harnessed to create simple, effective, and low-cost sensors. researchgate.net Temperature sensors are a primary application, where thermochromic coatings or inks containing CVL can be used to monitor hotspots on electrical components or indicate if a product, such as food or medicine, has exceeded a critical temperature. researchgate.netimaging.org

Beyond simple indicators, CVL is being incorporated into more complex systems. For example, it can be integrated into actuating systems to provide a built-in, self-powered visual signal of the actuator's state. researchgate.net This removes the need for external electronic sensors and displays, paving the way for more compact and efficient intelligent robots and devices. researchgate.net In the field of anti-counterfeiting, reversible thermochromic inks based on CVL offer a dynamic security feature. imaging.org An ink formulated with CVL, boric acid, and a solvent like hexadecanol (B772) can be printed onto documents or packaging, revealing a color change only when heated to a specific temperature range (e.g., 47.5–51.1°C). imaging.org

Future research is likely to focus on enhancing the sensitivity and selectivity of these systems. This could involve creating CVL-based sensors that respond to a wider range of chemical or biological stimuli for applications in medical diagnostics or environmental monitoring. researchgate.net The combination of CVL's chromogenic properties with other functional materials could lead to the development of sophisticated devices that can both sense and act, such as a material that not only changes color in the presence of a contaminant but also initiates a self-cleaning or neutralizing response.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing crystal violet lactone (CVL) in laboratory settings?

  • Answer: CVL synthesis typically involves acid-catalyzed lactonization of leuco crystal violet. Characterization methods include nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying lactone ring formation) and high-performance liquid chromatography (HPLC) for purity assessment. For applications in thermochromic materials, solvent selection (e.g., acetone for spray/dip-coating) and substrate compatibility (e.g., polyurethane foams) are critical, as demonstrated in protocols for uniform CVL deposition . Thermal stability can be assessed via thermogravimetric analysis (TGA), while colorimetric changes are quantified using UV-Vis spectroscopy .

Q. How can researchers optimize experimental conditions for studying CVL's reversible color change in response to environmental stimuli?

  • Answer: Key variables include pH, temperature, and activator presence (e.g., acidic surfaces or silica nanoparticles). Experimental design should involve controlled activation studies: for example, exposing CVL-coated substrates to acidic vapors and monitoring color intensity via reflectance spectroscopy. Data interpretation should account for activation thresholds (e.g., minimum activator concentration) and reversibility cycles, as outlined in studies on CVL-silica nanoparticle interactions . Standardizing environmental conditions (humidity, light exposure) is critical to minimize noise .

Q. What are the best practices for quantifying CVL's role in cell viability assays using crystal violet staining?

  • Answer: CVL's reduced form (leuco crystal violet) binds to cellular DNA, enabling quantification of adherent cells. Methodological rigor includes fixing cells with paraformaldehyde, staining with 0.1% CVL solution, and solubilizing bound dye with 10% acetic acid. Absorbance measurements (595 nm) should be normalized to control samples. Pitfalls include incomplete fixation (leading to false negatives) and batch-to-batch variability in CVL purity, which requires pre-experiment validation via HPLC .

Advanced Research Questions

Q. How can dual fluorescence properties of CVL be exploited to study intramolecular charge transfer (ICT) dynamics?

  • Answer: CVL exhibits dual fluorescence from locally excited (LE) and charge-transfer (CT) states. Time-resolved fluorescence spectroscopy (e.g., TCSPC) can resolve emission lifetimes, while temperature-dependent studies (e.g., 20–80°C) reveal activation barriers for ICT using Arrhenius plots. Solvent polarity (e.g., acetonitrile vs. toluene) modulates CT efficiency, with dielectric constant measurements providing insights into solvent-solute interactions . For white-light applications, spectral overlap of LE and CT bands must be optimized via structural modifications (e.g., substituent effects on donor-acceptor pairs) .

Q. What strategies resolve contradictions in reported thermodynamic parameters of CVL's thermochromic transitions?

  • Answer: Discrepancies arise from variations in activator type (e.g., lauryl gallate vs. silica) and measurement techniques (DSC vs. UV-Vis kinetics). To address this, researchers should standardize activator concentrations and employ complementary methods: differential scanning calorimetry (DSC) for enthalpy changes and variable-temperature FTIR for lactone ring-opening/closure kinetics. Meta-analyses of literature data should isolate solvent-free systems (e.g., solid-state CVL-activator complexes) to minimize solvent interference .

Q. How can computational modeling enhance the understanding of CVL's photophysical behavior?

  • Answer: Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) governing CT transitions. Molecular dynamics (MD) simulations model solvent reorganization effects on fluorescence quantum yields. For example, simulating CVL in acetonitrile can reveal solvent dipole alignment during ICT. Experimental validation via Stark spectroscopy (electric field-induced spectral shifts) strengthens computational predictions .

Q. What experimental approaches elucidate the role of spiroconjugation in rigid CVL analogues for advanced optoelectronic applications?

  • Answer: Synthesizing spirocyclic CVL derivatives (e.g., bridging aryl groups) and comparing their photophysics to non-rigid analogues reveals spiroconjugation effects. Techniques include X-ray crystallography for structural analysis and transient absorption spectroscopy to track excited-state dynamics. Rigid structures often exhibit suppressed non-radiative decay, enhancing fluorescence efficiency—critical for organic LEDs .

Methodological Considerations

Q. How should researchers design experiments to probe CVL-activator interfacial interactions in composite materials?

  • Answer: Use surface-sensitive techniques: atomic force microscopy (AFM) for topography, X-ray photoelectron spectroscopy (XPS) for chemical state analysis, and quartz crystal microbalance (QCM) for adsorption kinetics. For example, CVL adsorption on silica nanoparticles can be monitored via QCM frequency shifts, correlated with colorimetric data to establish structure-activity relationships .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in CVL-based sensors?

  • Answer: Nonlinear regression models (e.g., Hill equation) quantify activator concentration vs. color intensity. For multiplexed sensors (e.g., temperature-pH dual sensors), principal component analysis (PCA) disentangles overlapping spectral responses. Replicate experiments (n ≥ 5) and bootstrap resampling improve confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.